(-)-Vernolic acid (-)-Vernolic acid (-)-vernolic acid is an optically active form of vernolic acid having (12R,13S)-configuration. It is a conjugate acid of a (-)-vernolate. It is an enantiomer of a (+)-vernolic acid.
(-)-leukotoxin B has been reported in Amaranthus paniculatus, Pithecellobium dulce, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 32381-42-3
VCID: VC1791948
InChI: InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m0/s1
SMILES: Array
Molecular Formula: C18H32O3
Molecular Weight: 296.4 g/mol

(-)-Vernolic acid

CAS No.: 32381-42-3

Cat. No.: VC1791948

Molecular Formula: C18H32O3

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

(-)-Vernolic acid - 32381-42-3

Specification

CAS No. 32381-42-3
Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
IUPAC Name (Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid
Standard InChI InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m0/s1
Standard InChI Key CCPPLLJZDQAOHD-BEBBCNLGSA-N
Isomeric SMILES CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)O
Canonical SMILES CCCCCC1C(O1)CC=CCCCCCCCC(=O)O

Introduction

Chemical Structure and Properties

(-)-Leukotoxin B is chemically identified as 12,13-epoxy-9-octadecenoic acid with the specific (12R,13S)-stereochemical configuration that characterizes it as the (-) form . The compound's structure features an 18-carbon chain containing:

  • A carboxylic acid functional group

  • A cis-9 double bond

  • A cis-12,13-epoxide group

This specific epoxide is derived from the C12-C13 alkene of linoleic acid through an epoxidation process . The molecular formula of (-)-leukotoxin B is C18H32O3, corresponding to a molecular weight of 296.4 g/mol .

Table 1: Physical and Chemical Properties of (-)-Leukotoxin B

PropertyValue
Chemical FormulaC18H32O3
Molecular Weight296.4 g/mol
Configuration(12R,13S)
Synonyms(-)-vernolic acid, Vernolic acid cis-(-)-form
CAS Registry Number32381-42-3
Functional GroupsCarboxylic acid, epoxide, alkene

Natural Occurrence and Biosynthesis

(-)-Leukotoxin B occurs naturally in several plant species. According to documented research, it has been reported in organisms including Amaranthus paniculatus and Pithecellobium dulce . The compound is a major component in vernonia oil, which is produced abundantly by plants belonging to the genera Vernonia and Euphorbia .

Vernonia oil is primarily extracted from the seeds of Vernonia galamensis (ironweed), a plant native to eastern Africa. These seeds contain approximately 40-42% oil, with vernolic acid comprising 73-80% of the total fatty acid content . Other plants known to contain significant quantities of vernolic acid include species from the genera Stokesia, Crepis (from the daisy family), Euphorbia lagascae, and Bernardia pulchella from the Euphorbiaceae family .

Table 2: Natural Sources of (-)-Leukotoxin B

Plant SpeciesOil Content (%)Vernolic Acid Content (% of oil)
Vernonia galamensis40-42%73-80%
Euphorbia lagascae50%60%
Amaranthus paniculatusReported presenceNot specified
Pithecellobium dulceReported presenceNot specified

The biosynthesis of vernolic acid occurs through different enzymatic pathways depending on the plant species. In Euphorbia lagascae, the process involves a cytochrome P450 enzyme (CYP726A1) that catalyzes the epoxidation of linoleic acid . In contrast, Asteraceae species like Vernonia galamensis utilize a 12-oleic acid desaturase-related enzyme to produce the epoxy fatty acid .

In mammals, epoxy fatty acids similar to vernolic acid can be produced through the metabolism of linoleic acid by cytochrome P450 epoxygenase enzymes. Under these circumstances, they are sometimes referred to as leukotoxins due to their effects on leukocytes and other cell types .

Isolation and Synthesis

The isolation of (-)-leukotoxin B from natural sources typically involves extraction from oil-rich seeds of plants that accumulate this compound. For instance, Euphorbia lagascae seeds contain approximately 50% oil, with vernolic acid comprising about 60% of the fatty acid content, potentially yielding 180 kg/ha theoretically.

Several methods have been developed for determining vernolic acid content in plant oils. Research has demonstrated that gas chromatography of fatty acid methyl ester derivatives and supercritical fluid chromatography (SFC) can be effectively employed for this purpose. In one study analyzing Euphorbia lagascae oil, the vernolic acid content was determined to be 55% by weight, with SFC analysis of fatty acid derivatives identified as the most accurate analytical method .

Various synthetic routes have been established for the preparation of (-)-leukotoxin B:

  • Chemical epoxidation of unsaturated fatty acids using peracids like m-chloroperoxybenzoic acid (mCPBA) under mild conditions

  • Enzymatic methods employing cytochrome P450 monooxygenases to catalyze the epoxidation of unsaturated fatty acids, providing more environmentally friendly approaches

  • Synthesis from linoleic acid with peracetic acid, followed by separation from isomers using techniques such as thin layer chromatography and high-performance liquid chromatography

The development of "greener" extraction and synthetic methodologies for vernolic acid has garnered interest, with research exploring supercritical CO2 extraction as an efficient approach (achieving up to 80% extraction efficiency) . This aligns with broader efforts to develop more sustainable processes for obtaining and utilizing this valuable epoxy fatty acid.

Biological Activity

(-)-Leukotoxin B demonstrates diverse biological activities, particularly related to its effects on cellular systems. Research indicates that epoxy fatty acids can influence various physiological and pathological processes.

In mammals, leukotoxins (epoxy fatty acids) have been identified as biologically active compounds with significant effects on white blood cells and cardiovascular function. In a study investigating the physiological activities of synthetic leukotoxin (9:10-epoxy-12-octadecenoic acid, a related epoxy fatty acid), researchers found that when injected into guinea pigs, the compound initially increased blood pressure before eventually causing cardiac arrest . This demonstrates the potent physiological effects of these epoxy fatty acids on mammalian systems.

Epoxy fatty acids generated by polymorphonuclear leukocytes (PMNs) may function as reactive oxygen species that directly affect biomembranes, altering their fluidity and permeability . PMNs, which migrate to injury sites as part of the inflammatory response, produce these reactive oxygen species that can paradoxically contribute to tissue and organ damage.

It's important to distinguish (-)-leukotoxin B (vernolic acid) from bacterial leukotoxins like those produced by Aggregatibacter actinomycetemcomitans. While both can affect leukocytes, the bacterial leukotoxin is a protein that specifically targets the leukocyte function-associated antigen-1 (LFA-1) on white blood cells through entirely different mechanisms .

Enzymatic Studies and Reactions

Research into the enzymatic reactions involving (-)-leukotoxin B has provided insights into its metabolism and biological transformations. Studies examining the biosynthesis of vernolic acid in plants have employed radiotracer experiments to elucidate the pathways involved.

In Vernonia galamensis seeds, researchers used [1-(14C)]acetate as a precursor to investigate vernolic acid biosynthesis. These experiments demonstrated that acetate radioactively labeled vernolate in phosphatidylcholine (PC), diacylglycerol, and triacylglycerol. Time-course kinetics of radioactive tracer incorporation indicated that vernolate is synthesized while the acyl moiety is esterified to phosphatidylcholine .

Pulse-chase experiments provided additional supporting evidence that vernolate is synthesized while esterified to PC, consistent with the hypothesis that linoleoyl PC serves as the precursor of vernoleoyl-PC. Following synthesis, vernolate is rapidly transferred from the PC pool to the triacylglycerol pool, where it accumulates .

Recent investigations have explored the fatty acid oxygenation capabilities of fungal peroxygenases, which can catalyze the epoxidation of unsaturated fatty acids. Computational studies combined with experimental verification have identified specific enzymes capable of epoxidizing unsaturated fatty acids at various positions. For example, Marasmius rotula unspecific peroxygenase (MroUPO) can catalyze the epoxidation of the C10(Δ9) and C13(Δ12) positions in oleic and linoleic acids, respectively .

Analytical Methods for Identification and Quantification

Several analytical techniques have been developed for the identification and quantification of (-)-leukotoxin B in various matrices. These methods are essential for quality control, research, and development applications.

Gas chromatography (GC) analysis of the fatty acid methyl ester derivatives of triacylglycerols in oils containing vernolic acid has been employed for quantification purposes. Additionally, supercritical fluid chromatography (SFC) of both raw oils and fatty acid derivatives has proven effective for determining vernolic acid content .

In a comparative study of different analytical approaches for quantifying vernolic acid in Euphorbia lagascae oil, researchers found that the content was approximately 55% by weight. Among the methods evaluated (GC of fatty acid methyl esters, SFC of raw oil, and SFC of fatty acid derivatives), SFC analysis of fatty acid derivatives was determined to be the most accurate method .

Nuclear magnetic resonance (NMR) spectroscopy has also been utilized for structural characterization of vernolic acid and its derivatives. For instance, 1H-NMR and 13C-NMR spectroscopy can identify key structural features, with the epoxy group protons typically appearing at 2.74-2.95 ppm in the 1H-NMR spectrum of vernolic acid .

Toxicological Considerations

When produced in mammals through the metabolism of linoleic acid, epoxy fatty acids like (-)-leukotoxin B have been associated with certain toxic effects. In mammalian systems, these compounds have been implicated in affecting leukocytes and other cell types, with studies reporting their ability to produce multiple organ failure and respiratory distress when injected into rodent models of acute respiratory distress syndrome .

Research has demonstrated that synthetic leukotoxin, when administered to guinea pigs, caused significant cardiovascular effects. The compound initially increased blood pressure before eventually leading to cardiac arrest, highlighting its potent physiological effects .

In in vivo studies with rodents, leukotoxin administration resulted in a rapid decrease in white blood cell counts but had no effect on red blood cell or platelet counts. Using LFA1-knockout mice, researchers demonstrated that leukotoxin-mediated depletion of white blood cells is dependent on the leukocyte function associated antigen 1 (LFA1) receptor .

These findings indicate that the biological activities of (-)-leukotoxin B and related epoxy fatty acids are complex and context-dependent, with potential implications for both normal physiology and pathological conditions.

Comparative Analysis with Related Compounds

(-)-Leukotoxin B belongs to a family of structurally related epoxy fatty acids, each with distinct chemical properties and biological activities. Understanding the similarities and differences among these compounds provides valuable insights into structure-activity relationships.

A primary comparison can be made with (+)-vernolic acid, the enantiomer of (-)-leukotoxin B with the opposite stereochemical configuration. The specific (12R,13S) stereochemistry of (-)-leukotoxin B contributes to its unique biological activities and physical properties .

Another related compound is 9:10-epoxy-12-octadecenoic acid, sometimes referred to simply as "leukotoxin," which differs from (-)-leukotoxin B in the position of the epoxide group (9-10 versus 12-13) . Both compounds belong to the broader category of epoxy fatty acids with biological activity, though their specific effects may vary based on structural differences.

It's crucial to distinguish epoxy fatty acids like (-)-leukotoxin B from bacterial protein toxins also called "leukotoxins." The latter, such as those produced by Aggregatibacter actinomycetemcomitans, are proteins that specifically target white blood cells through mechanisms involving leukocyte function-associated antigen-1 (LFA-1) . Despite the shared nomenclature, these represent entirely different classes of compounds with distinct structures and modes of action.

Current Research and Future Perspectives

Ongoing research into (-)-leukotoxin B continues to expand our understanding of its biological roles and potential applications. The compound's natural occurrence in specific plant species has generated interest in agricultural development of crops like Vernonia galamensis as potential sources of industrially useful epoxy oils.

Recent advances in analytical techniques have improved our ability to accurately identify and quantify vernolic acid in various matrices. Comparative studies of different methods have established supercritical fluid chromatography of fatty acid derivatives as a particularly accurate approach for vernolic acid determination .

The development of "greener" extraction methodologies, such as supercritical CO2 extraction (achieving up to 80% extraction efficiency), represents an important step toward more sustainable processes for obtaining this valuable compound . This aligns with broader trends in green chemistry and sustainable development.

Future research directions may include:

  • Further elucidation of the precise mechanisms by which (-)-leukotoxin B affects cellular systems, particularly in inflammatory contexts

  • Development of more efficient and environmentally friendly methods for extraction, purification, and chemical modification

  • Exploration of novel industrial applications leveraging the unique properties of vernolic acid

  • Investigation of structure-activity relationships to design derivatives with enhanced beneficial properties

  • Assessment of the potential of vernolic acid-producing plants as sustainable sources of industrially valuable oils

The continued study of (-)-leukotoxin B stands to contribute to multiple fields, from basic biochemistry to applied materials science, highlighting the interdisciplinary significance of this fascinating compound.

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